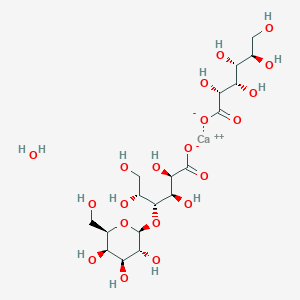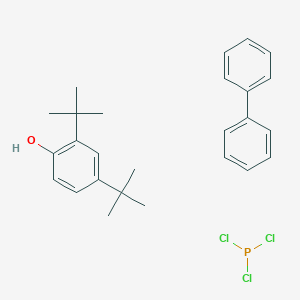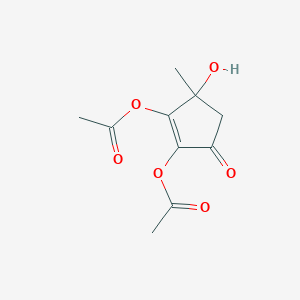
Gluconato de calcio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Es particularmente beneficioso para individuos que no obtienen suficiente calcio de sus dietas.
- La fórmula química del this compound es C₁₈H₃₂CaO₁₉ .
Gluconato de calcio: ) es un suplemento mineral utilizado para tratar —una condición caracterizada por bajos niveles de calcio en sangre.
Aplicaciones Científicas De Investigación
Medicina: El gluconato de calcio se utiliza para tratar afecciones como la osteoporosis, la osteomalacia/raquitismo y el hipoparatiroidismo.
Embarazo y salud postmenopáusica: Asegura una ingesta adecuada de calcio en mujeres embarazadas, lactantes y posmenopáusicas.
Interacciones medicamentosas: En pacientes que toman medicamentos como fenitoína, fenobarbital o prednisona, el this compound ayuda a prevenir la deficiencia de calcio.
Mecanismo De Acción
Funciones esenciales: El calcio es crucial para los sistemas nervioso, muscular y esquelético.
Membrana celular y permeabilidad capilar: El calcio mantiene la integridad de la membrana celular y la permeabilidad capilar.
Impulsos nerviosos y contracción muscular: Activa los impulsos nerviosos y contribuye a la contracción muscular (incluidos los músculos cardíaco, esquelético y liso).
Formación ósea y coagulación sanguínea: El calcio es esencial para la salud ósea y la coagulación sanguínea.
Análisis Bioquímico
Biochemical Properties
Calcium glubionate plays a crucial role in various biochemical reactions. It is essential for the nervous, muscular, and skeletal systems . It helps maintain cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .
Cellular Effects
Calcium glubionate has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the structure of cell organelles and regulating intracellular and extracellular fluid homeostasis . It is also indicated to treat conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .
Molecular Mechanism
The molecular mechanism of action of calcium glubionate involves its role as a calcium ion provider. Calcium ions are essential for various biological processes, including nerve impulse transmission, muscle contraction, and blood coagulation .
Temporal Effects in Laboratory Settings
It is known that calcium glubionate is used as a long-term treatment for conditions like hypocalcemia, suggesting that it has a stable effect over time .
Metabolic Pathways
Calcium glubionate is involved in several metabolic pathways. It is absorbed from the gut into the blood, a process regulated by the concentration of calcitriol, or 1,25 dihydroxycholecalciferol, in the blood .
Métodos De Preparación
Rutas sintéticas: El gluconato de calcio puede sintetizarse a través de varias rutas, incluyendo la reacción entre y con hidróxido de calcio.
Condiciones de reacción: Las condiciones específicas para esta síntesis pueden variar, pero generalmente involucran soluciones acuosas y temperaturas suaves.
Producción industrial: Los métodos de producción industrial típicamente involucran la síntesis a gran escala utilizando condiciones optimizadas para asegurar alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones: El gluconato de calcio no experimenta transformaciones químicas extensas. Principalmente sirve como fuente de calcio.
Reactivos y condiciones comunes: Los reactivos incluyen ácido glucónico, ácido lactobiónico e hidróxido de calcio. Las condiciones son típicamente acuosas y neutras.
Productos principales: El producto principal es el propio this compound.
Comparación Con Compuestos Similares
Unicidad: La unicidad del gluconato de calcio radica en su combinación específica de unidades gluconato y lactobionato.
Compuestos similares: Otras sales de calcio, como el carbonato de calcio y el citrato de calcio, sirven para fines similares, pero tienen estructuras químicas diferentes.
Propiedades
Número CAS |
12569-38-9 |
|---|---|
Fórmula molecular |
C18H34CaO20 |
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |
InChI |
InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 |
Clave InChI |
OKRXSXDSNLJCRS-NLOQLBMISA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
| 12569-38-9 | |
Sinónimos |
(4-O-β-D-Galactopyranosyl-D-gluconato)(D-gluconato)calcium Monohydrate; 4-O-β-D-Galactopyranosyl-D-gluconic Acid Calcium Complex; Calcium Glubionate; Calcium Glucono-galacto-gluconate; Calcium Gluconolactobionate; Gluconogalactogluconic Acid Calcium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)





